Unraveling the Structure of Nitrosyl Bromide: A Technical Guide to its Molecular Geometry and Bond Angles
Unraveling the Structure of Nitrosyl Bromide: A Technical Guide to its Molecular Geometry and Bond Angles
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of nitrosyl bromide (NOBr), a molecule of significant interest in various chemical contexts. Synthesizing data from experimental and theoretical studies, this document offers researchers, scientists, and drug development professionals a detailed understanding of NOBr's structural parameters.
Molecular Geometry and Hybridization
Nitrosyl bromide possesses a bent molecular geometry. This structure is a direct consequence of the electron arrangement around the central nitrogen atom, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The nitrogen atom is bonded to one oxygen atom and one bromine atom and also has one lone pair of electrons. These three electron domains (two bonding pairs and one lone pair) arrange themselves in a trigonal planar electron geometry to minimize repulsion.
The central nitrogen atom in nitrosyl bromide is sp² hybridized. This hybridization scheme involves the mixing of one 2s and two 2p orbitals to form three equivalent sp² hybrid orbitals that lie in a plane at 120° to each other. One of these sp² orbitals forms a sigma (σ) bond with the bromine atom, another forms a σ bond with the oxygen atom, and the third sp² orbital accommodates the lone pair of electrons. The unhybridized 2p orbital on the nitrogen atom participates in a pi (π) bond with a p orbital from the oxygen atom, resulting in a double bond between nitrogen and oxygen.
Bond Angles and the Influence of the Lone Pair
The presence of the lone pair of electrons on the central nitrogen atom significantly influences the molecule's bond angle. While the ideal bond angle for a trigonal planar electron geometry is 120°, the lone pair-bonding pair repulsions are stronger than bonding pair-bonding pair repulsions. This increased repulsion from the lone pair compresses the Br-N-O bond angle to a value less than 120°. Experimental studies have confirmed this deviation, providing precise measurements of this angle.
Quantitative Structural Data
The precise bond lengths and bond angle of nitrosyl bromide have been determined through various experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction. The data from these methods provide a consistent picture of the molecule's structure.
| Parameter | Microwave Spectroscopy Value | Electron Diffraction Value |
| Br-N-O Bond Angle | 114° 30′ ± 30′[1] | 117° ± 3°[2] |
| N-Br Bond Length (Å) | 2.140 ± 0.002[1] | 2.14 ± 0.02[2] |
| N-O Bond Length (Å) | 1.146 ± 0.010[1] | 1.15 ± 0.04[2] |
Experimental Protocols
The determination of the molecular structure of nitrosyl bromide relies on sophisticated experimental techniques. Below are summaries of the methodologies employed in key studies.
Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, providing highly accurate data on its rotational constants, from which bond lengths and angles can be derived.
Sample Preparation: A common method for preparing a gaseous sample of nitrosyl bromide for microwave spectroscopy involves the reaction of nitric oxide (NO) and bromine (Br₂)[2].
-
Gaseous NO and Br₂ are introduced into a reaction vessel in a 2:1 molar ratio.
-
The mixture is then cooled using liquid nitrogen to condense the components.
-
Excess, unreacted NO is removed by vacuum pumping.
-
The temperature is then slowly increased, allowing the nitrosyl bromide to vaporize and be introduced into the spectrometer's absorption cell, which is often cooled (e.g., with dry ice) to maintain sample stability[2].
Instrumentation and Measurement: The gaseous NOBr sample is irradiated with microwaves over a specific frequency range (e.g., 20,000 to 40,000 Mc/sec)[2]. The absorption of microwaves by the molecules as they transition between rotational energy levels is detected, and the resulting spectrum is analyzed to determine the rotational constants.
Gas-Phase Electron Diffraction
Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state. It involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern.
Sample Preparation: For GED studies of nitrosyl bromide, the sample is prepared and introduced into the diffraction apparatus in the gas phase[2].
-
Bromine is reacted with an excess of nitrous oxide.
-
The unreacted nitrous oxide is subsequently removed by pumping at a reduced temperature.
-
During the electron diffraction experiment, the nitrosyl bromide sample is maintained at a low temperature (e.g., -30 to -15 °C) to ensure its stability as it is introduced into the path of the electron beam[2].
Instrumentation and Measurement: A high-energy beam of electrons is directed through the gaseous NOBr sample. The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons form a diffraction pattern on a detector, which is then analyzed. The radial distribution of the scattered electrons provides information about the distances between the atoms in the molecule, allowing for the determination of bond lengths and angles.
Visualizing the Molecular Structure
The following diagram, generated using the DOT language, illustrates the bent molecular geometry of nitrosyl bromide, including the central nitrogen atom, the bonded oxygen and bromine atoms, and the lone pair of electrons on the nitrogen.
Caption: A diagram of the bent molecular geometry of nitrosyl bromide.
